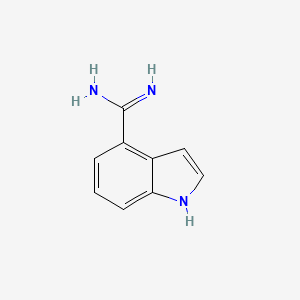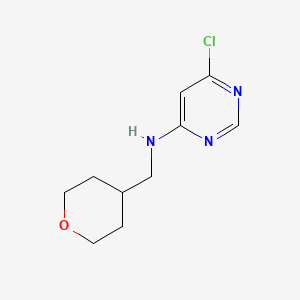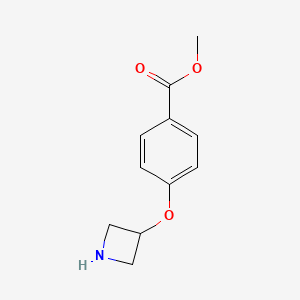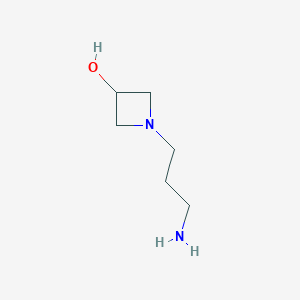
1H-Indole-4-carboximidamide
Übersicht
Beschreibung
1H-Indole-4-carboximidamide is a compound with the molecular formula C9H9N3 . It has been used for the preparation of potential fructose bisphosphatase inhibitors .
Synthesis Analysis
This compound derivatives have been synthesized as potent PARP-1 inhibitors . Two new series of these derivatives were designed and evaluated for PARP-1 enzyme and cellular inhibitory activity . A three-component reaction involving isocyanides, o ‐alkynyltrifluoroacetanilides, and amines for the efficient synthesis of 2‐substituted 1 H ‐indole‐3‐carboxamidines has also been developed .Molecular Structure Analysis
The molecular weight of this compound is 173.22 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 173.22 .Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
1H-Indole-4-carboximidamide and its derivatives have been a focus of research due to their role as intermediates in the synthesis of biologically active compounds and indole alkaloids. A significant development in this area is the Ag(I)-catalyzed regioselective cyclization of (2-alkynylphenyl)guanidine to indole N-carboximidamides. This method offers high regioselectivity, mild reaction conditions, and good yields, making it a notable advancement in the synthesis of indole derivatives (Huang, Liu, & Ding, 2009).
Role in Biological Activity
The indole nucleus is widely recognized for its presence in natural products and pharmaceuticals, and its derivatives show a range of biological activities. Notably, some indole-coumarin hybrids have shown promise in anticancer studies, with specific compounds demonstrating potent cytotoxic effects in human breast adenocarcinoma cells and other cancer cell lines (Kamath et al., 2015). Additionally, indol-2-carboxylic acid esters containing N-phenylpiperazine moiety have been investigated for their potential anticholinergic activity (Padrtová et al., 2020).
Molecular Docking and Synthesis
In the realm of molecular docking, the synthesis of specific indole derivatives has been highlighted for their interaction with biological molecules. For example, certain indole acetamide derivatives have shown potential in anti-inflammatory applications, as indicated by in silico modeling studies targeting specific domains (Al-Ostoot et al., 2020).
Pharmacological Aspects
The indole nucleus is a key component in the development of various pharmacological agents. For instance, the synthesis of new indol(1H-3-yl) pyrimidine derivatives has been explored for their role in DNA interaction, offering insights into potential therapeutic applications (Bhat & Begum, 2021).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of indole derivatives. A study on the synthesis of indole-2-carboxylic acid derivatives demonstrated significant antibacterial and moderate antifungal activities, suggesting potential in developing antimicrobial agents (Raju et al., 2015).
Wirkmechanismus
Target of Action
1H-Indole-4-carboximidamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Mode of Action
Indole derivatives are known to interact with their targets primarily through hydrogen bonding . This interaction can lead to the inhibition of the target’s activity, which can result in various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Zukünftige Richtungen
While specific future directions for 1H-Indole-4-carboximidamide are not mentioned in the retrieved papers, the study of indole derivatives, including this compound, is essential in medicinal chemistry . These compounds have been the focus of many researchers due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemische Analyse
Biochemical Properties
1H-Indole-4-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes and proteins, which can lead to the inhibition or activation of these biomolecules . For example, the presence of the carboximidamide moiety in this compound allows it to interact with enzymes such as tryptophan decarboxylase and strictosidine synthase, which are involved in the biosynthesis of indole alkaloids . These interactions can influence the overall biochemical pathways and the production of biologically active compounds.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to bind to specific receptors and modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, which can result in the inhibition of enzyme activity or the activation of specific signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound can be metabolized through enzymatic reactions, leading to the production of derivatives with distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, where they interact with this compound to produce biologically active compounds .
Eigenschaften
IUPAC Name |
1H-indole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGWNUHZFFMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695169 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-31-6 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)




![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)



